rac 5-Hydroxymethyl Tolterodine-d14
    rac 5-Hydroxymethyl Tolterodine-d14
        A labeled metabolite of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence.
One of the labelled impurities of Tolterodine, which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence.
    
    
                        One of the labelled impurities of Tolterodine, which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        1185071-13-9    
    
    
        VCID:
        
        VC0196709    
        
        InChI:
        
        InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D    
    
        
        SMILES:
        
        CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C    
    
        
        Molecular Formula:
        
        C22H19NO2D12    
    
        
        Molecular Weight:
        
        353.57    
    
rac 5-Hydroxymethyl Tolterodine-d14
CAS No.: 1185071-13-9
Cat. No.: VC0196709
Molecular Formula: C22H19NO2D12
Molecular Weight: 353.57
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Description | A labeled metabolite of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence. One of the labelled impurities of Tolterodine, which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence. | 
|---|---|
| CAS No. | 1185071-13-9 | 
| Molecular Formula | C22H19NO2D12 | 
| Molecular Weight | 353.57 | 
| IUPAC Name | 2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | 
| Standard InChI | InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D | 
| SMILES | CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | 
| Appearance | Off-White to Pale Yellow Solid | 
| Melting Point | 48-49 °C | 
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